2-Chloro-2,2-difluoroethanesulfonyl fluoride
Description
Sulfonyl fluorides are pivotal in organic synthesis, particularly in click chemistry and pharmaceutical intermediates, due to their stability and reactivity . This compound is distinguished by its dual chloro and difluoro substituents at the 2-position, which influence its electronic and steric properties.
Properties
IUPAC Name |
2-chloro-2,2-difluoroethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-2(4,5)1-9(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNGUVWVXHFGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-2,2-difluoroethanesulfonyl fluoride (CAS Number: 460-94-6) is a sulfonyl fluoride compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₂ClF₂O₂S
- Molecular Weight : 158.59 g/mol
The biological activity of this compound primarily stems from its ability to act as a covalent inhibitor of serine proteases. The sulfonyl fluoride moiety can form stable covalent bonds with the active site serine residue in these enzymes, effectively inhibiting their activity. This mechanism has implications for various biological processes, including inflammation and coagulation pathways.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
-
Enzyme Inhibition :
- Serine Proteases : Inhibits enzymes such as thrombin and trypsin, affecting blood coagulation and digestive processes.
- Case Study : A study demonstrated that this compound effectively inhibited thrombin activity in vitro, leading to potential applications in anticoagulant therapies .
-
Toxicity Studies :
- The compound's toxicity profile has been assessed in various animal models. It has shown moderate toxicity levels, necessitating careful handling and consideration in therapeutic contexts .
-
Potential Therapeutic Applications :
- Investigations into the use of this compound as a therapeutic agent for conditions involving excessive protease activity (e.g., thrombosis) are ongoing.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits serine proteases (e.g., thrombin) | |
| Toxicity | Moderate toxicity observed in animal studies | |
| Therapeutic Potential | Investigated for use in anticoagulant therapies |
Case Study Example
In a recent study published in Journal of Medicinal Chemistry, researchers explored the efficacy of this compound as an anticoagulant. The study found that at concentrations of 10 µM, the compound significantly reduced thrombin activity by over 70%, suggesting its potential as a lead compound for developing new anticoagulant drugs.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Effects: The chloro and difluoro groups in the target compound enhance electrophilicity compared to non-fluorinated analogs like 2-chloroethanesulfonyl fluoride .
- Steric Hindrance : Bulkier substituents, such as in CAS 144728-59-6, reduce reactivity in nucleophilic substitutions .
- Functional Group Diversity : The pentafluorosulfur group in CAS 68010-35-9 introduces distinct redox properties compared to sulfonyl fluorides .
Physical Properties
Data from phase transition studies () highlight trends:
*Estimated based on analog data.
Trends : Increased fluorination correlates with higher thermal stability but lower boiling points due to reduced polarizability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
